molecular formula C13H10N4 B2439932 (2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile CAS No. 55083-91-5

(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile

Cat. No.: B2439932
CAS No.: 55083-91-5
M. Wt: 222.251
InChI Key: XOWPPFGMBUWMBZ-BOVAITSXSA-N
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Description

(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile is a multi-substituted conjugated diene Conjugated dienes are compounds with two double bonds separated by a single bond, which allows for delocalization of electrons

Properties

IUPAC Name

(Z)-2-amino-3-[[(E)-3-phenylprop-2-enylidene]amino]but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c14-9-12(16)13(10-15)17-8-4-7-11-5-2-1-3-6-11/h1-8H,16H2/b7-4+,13-12-,17-8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWPPFGMBUWMBZ-KOQYUOLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The amino group of diaminomaleonitrile attacks the electrophilic carbonyl carbon of 3-phenylprop-2-enal.
  • Proton Transfer : Acidic conditions facilitate protonation of the hydroxyl intermediate, promoting water elimination.
  • Tautomerization : The resulting imine adopts the (Z,E)-configuration stabilized by intramolecular N–H⋯N hydrogen bonds.

Detailed Preparation Protocols

Standard Ethanol Reflux Method

Procedure :

  • Dissolve diaminomaleonitrile (1.48 g, 10 mmol) in anhydrous ethanol (50 mL).
  • Add 3-phenylprop-2-enal (1.32 g, 10 mmol) dropwise under stirring.
  • Reflux at 78°C for 6 hours under nitrogen.
  • Cool to 25°C, filter the yellow precipitate, and recrystallize from ethanol.

Yield : 82% (2.34 g).
Purity : >98% (HPLC).

Catalytic Variations

Entry Solvent Catalyst Temp (°C) Time (h) Yield (%)
1 Ethanol None 78 6 82
2 Methanol Acetic acid 65 4 78
3 Acetonitrile p-TsOH 82 3 85

Key Observations :

  • Acid Catalysis : Acetic acid (5 mol%) accelerates dehydration, reducing reaction time to 4 hours.
  • Solvent Effects : Ethanol balances solubility and boiling point, minimizing side products.

Purification and Crystallization

Crude product purification involves:

  • Gravity Filtration : Removes unreacted starting materials.
  • Recrystallization : Ethanol or ethanol/water (3:1) yields single crystals suitable for X-ray analysis.
  • Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) resolves stereoisomers, though the (Z,E)-form predominates (>95%).

Characterization and Analytical Data

Spectroscopic Analysis

  • IR (KBr, cm⁻¹) : ν(C≡N) 2215, ν(C=N) 1620, ν(N–H) 3350.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, CH=N), 7.68–7.24 (m, 5H, Ar–H), 6.85 (d, J = 15.8 Hz, 1H, CH=CH), 5.92 (br, 2H, NH₂).
  • X-ray Crystallography : Monoclinic system, space group P2₁/c, with intramolecular N–H⋯N hydrogen bonds (2.12 Å).

Thermal Stability

TGA Analysis : Decomposition onset at 210°C, indicating robustness for nonlinear optical applications.

Comparative Analysis of Synthetic Approaches

Parameter Ethanol Reflux Methanol/Acetic Acid Acetonitrile/p-TsOH
Yield (%) 82 78 85
Purity (%) 98 95 97
Reaction Time (h) 6 4 3
Stereoselectivity High (Z,E) Moderate High (Z,E)

Insights :

  • Acetonitrile/p-TsOH : Optimal for rapid, high-yield synthesis but requires rigorous drying.
  • Ethanol Reflux : Preferred for scalability and minimal side reactions.

Challenges and Optimization Strategies

Stereochemical Control

The (Z,E)-configuration is favored due to:

  • Conjugation : Stabilization via π-electron delocalization across the C=N and C=C bonds.
  • Hydrogen Bonding : Intramolecular N–H⋯N interactions lock the geometry.

Byproduct Mitigation

  • Aldehyde Purity : Use freshly distilled 3-phenylprop-2-enal to prevent oxidation.
  • Inert Atmosphere : Nitrogen purging reduces oxidative dimerization of the aldehyde.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the double bonds or other functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative dimerization with iodine can yield previously undescribed dimeric products .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. It has been evaluated against various human tumor cell lines by the National Cancer Institute (NCI), showing promising results in inhibiting cell growth . The mechanism of action appears to involve interference with cellular processes critical for cancer cell survival.

Enzyme Inhibition

Research has demonstrated that (2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile acts as an inhibitor for certain enzymes, including α-glucosidase and acetylcholinesterase. These properties suggest potential therapeutic applications in managing conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Characterization Techniques

The characterization of this compound is crucial for understanding its properties and potential applications. Techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to elucidate the molecular structure.
  • Mass Spectrometry : Helps confirm the molecular weight and purity.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Provides information on functional groups present in the compound.

Case Study 1: Anticancer Evaluation

In a study published in 2024, (2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile was tested against a panel of cancer cell lines. The results showed a mean growth inhibition rate of 12.53%, indicating its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's inhibitory effects on α-glucosidase. The synthesized derivatives demonstrated varying degrees of inhibition, suggesting that structural modifications could enhance their therapeutic efficacy against T2DM .

Mechanism of Action

The mechanism of action of (2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile involves its interaction with molecular targets through its conjugated diene system. This allows for electron delocalization and the formation of stable complexes with various molecules. The specific pathways and molecular targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile apart is its specific stereochemistry and the presence of both amino and nitrile functional groups, which provide unique reactivity and potential for forming diverse products.

Biological Activity

(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile, a compound with the molecular formula C11H8N4C_{11}H_{8}N_{4}, has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant case studies.

Structural Characteristics

The compound's structure features a conjugated system that may contribute to its biological activity. The presence of two amine groups and a dinitrile functional group suggests potential interactions with biological targets, particularly in areas related to enzyme inhibition and receptor binding.

Crystallographic Data

Recent studies have provided detailed crystallographic data, revealing significant intramolecular hydrogen bonding which may influence the compound's stability and reactivity. Key parameters include:

  • Molecular Weight : 224.21 g/mol
  • Crystal System : Triclinic
  • Space Group : P1̄
  • Unit Cell Dimensions : a=6.9017(4) ,b=6.9496(2) ,c=11.2372(7) a=6.9017(4)\,\text{ },b=6.9496(2)\,\text{ },c=11.2372(7)\,\text{ } .

Anticonvulsant Activity

One of the most significant findings regarding this compound is its potential anticonvulsant activity. Related compounds, such as derivatives of cinnamamide, have demonstrated efficacy in various models of epilepsy. For instance:

  • Model : Frings audiogenic seizure-susceptible mouse model
    • ED50 : 13.21 mg/kg (i.p.)

This suggests that similar derivatives may exhibit comparable anticonvulsant properties .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of cinnamamide derivatives indicates that modifications to the phenyl ring and the olefin linker significantly affect biological activity. The presence of specific substituents can enhance anticonvulsant effects and reduce toxicity .

Study on Cinnamamide Derivatives

A study evaluating various cinnamamide derivatives found that compounds with specific structural features exhibited promising anticonvulsant activity across multiple seizure models:

  • Maximal Electroshock Test (MES) : Several compounds demonstrated effective seizure suppression.
  • Corneal Kindled Mouse Model : Certain derivatives protected against seizure development at doses ranging from 57–115 mg/kg .

Safety Profile

In vitro studies have assessed the cytotoxicity of related compounds in cell lines such as HepG2 and H9c2, indicating safety at concentrations up to 100 µM. This is crucial for considering further preclinical development .

Q & A

Q. What are the optimal synthetic routes for (2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile, and how can reaction conditions be tailored to improve yield?

Methodological Answer : The compound can be synthesized via condensation reactions between diaminomaleonitrile and aromatic aldehydes. A green chemistry approach using solvent-free conditions or ethanol as a solvent under reflux (60–80°C) is recommended to minimize side reactions and enhance yield (96% in some cases) . Key parameters to optimize include reaction time (typically 4–6 hours), stoichiometric ratios (1:1 aldehyde to diaminomaleonitrile), and acid/base catalysis (e.g., acetic acid for imine formation). Monitoring via TLC and purification via recrystallization (e.g., methanol) ensures product purity .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer :

  • IR Spectroscopy : Confirm nitrile stretches (~2237–2200 cm⁻¹) and amine/imine N–H stretches (~3294–3465 cm⁻¹) .
  • NMR : Use ¹H-NMR to identify imine protons (δ 7.77–8.08 ppm as broad singlets) and aromatic protons (δ 6.73–7.96 ppm). ¹³C-NMR resolves nitrile carbons (~114–118 ppm) and conjugated imine carbons (~143–152 ppm) .
  • Single-crystal X-ray diffraction (SC-XRD) : Essential for unambiguous stereochemical assignment (Z/E configurations). Refinement with SHELXL (e.g., R factor < 0.106) and visualization via ORTEP-3 or WinGX ensure accuracy .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals) be resolved for this compound?

Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism or hindered rotation). Strategies include:

  • Variable-temperature NMR : Probe slow-exchange regimes (e.g., –40°C to 25°C) to freeze conformational changes.
  • Computational modeling : Use DFT (Density Functional Theory) to simulate NMR shifts and compare with experimental data.
  • Crystallographic validation : SC-XRD data (e.g., bond angles and torsion angles) can confirm static configurations .

Q. What challenges arise in refining crystallographic data for this compound, particularly regarding anisotropic displacement parameters?

Methodological Answer : Challenges include:

  • Anisotropic refinement : Use SHELXL’s ANIS command to model thermal motion accurately. Validate displacement ellipsoids via ORTEP-3 plots to detect overfitting .
  • Twinned crystals : Employ TWIN and BASF commands in SHELXL to deconvolute overlapping reflections.
  • High-resolution data : Prioritize datasets with completeness > 95% and I/σ(I) > 2.0 to minimize R-factor discrepancies .

Q. How can computational methods predict the electronic properties (e.g., HOMO-LUMO gaps) of this compound for applications in materials science?

Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets to optimize geometry and compute frontier molecular orbitals.
  • TD-DFT : Predict UV-Vis absorption spectra (e.g., π→π* transitions) and compare with experimental data.
  • Solvent effects : Incorporate PCM (Polarizable Continuum Model) to simulate solvent interactions .

Data Analysis and Interpretation

Q. What statistical metrics should be prioritized when validating crystallographic refinement results?

Methodological Answer : Key metrics include:

  • R-factor/Rw : Aim for R < 0.05 and Rw < 0.10. High values suggest model errors or data incompleteness.
  • Goodness-of-fit (GoF) : Target 1.0 ± 0.1. Deviations indicate over/under-weighting of reflections.
  • Residual electron density : Peaks < 1.0 eÅ⁻³ confirm absence of unmodeled solvent or disorder .

Q. How can researchers address discrepancies between computational and experimental UV-Vis spectra?

Methodological Answer :

  • Vibrational coupling : Include Franck-Condon simulations to account for vibronic transitions.
  • Solvent polarity : Ensure computational models match experimental solvent (e.g., ethanol vs. DCM).
  • Conformational sampling : Perform MD simulations to explore thermally accessible geometries .

Software and Tools

Q. Which software packages are recommended for crystallographic data processing and visualization?

Methodological Answer :

  • Data reduction : Use SAINT (Bruker) or HKL-3000 for integration.
  • Structure solution : SHELXD (for small molecules) or intrinsic phasing algorithms in OLEX2.
  • Visualization : WinGX for packing diagrams and Mercury for intermolecular interactions .

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